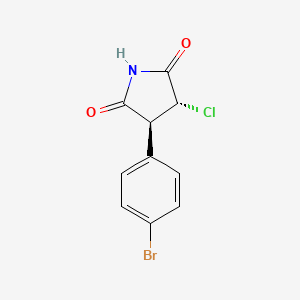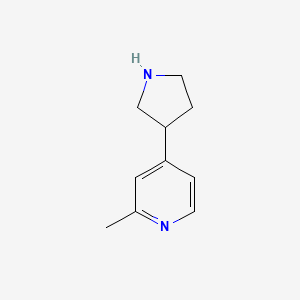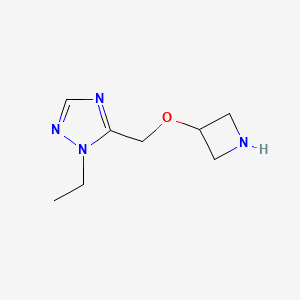
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole is a heterocyclic compound that contains both azetidine and triazole rings
Métodos De Preparación
The synthesis of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with azetidine and 1-ethyl-1h-1,2,4-triazole.
Reaction Conditions: The azetidine is functionalized with a methoxy group to form azetidin-3-yloxy. This intermediate is then reacted with 1-ethyl-1h-1,2,4-triazole under specific conditions to form the final compound.
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetonitrile. Reaction conditions vary depending on the desired product.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield a hydroxylated product, while substitution may result in a different functional group attached to the triazole ring.
Aplicaciones Científicas De Investigación
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparación Con Compuestos Similares
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole can be compared with other similar compounds:
Similar Compounds: Examples include 5-((Azetidin-3-yloxy)methyl)-3-cyclopropyl-1,2,4-oxadiazole and 5-((Azetidin-3-yloxy)methyl)-3-methyl-1,2,4-oxadiazole
Uniqueness: The presence of both azetidine and triazole rings in the same molecule makes it unique, offering distinct chemical and biological properties compared to other compounds with only one of these rings.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-(azetidin-3-yloxymethyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14N4O/c1-2-12-8(10-6-11-12)5-13-7-3-9-4-7/h6-7,9H,2-5H2,1H3 |
Clave InChI |
MIEQTHSPVMCJDC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC=N1)COC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


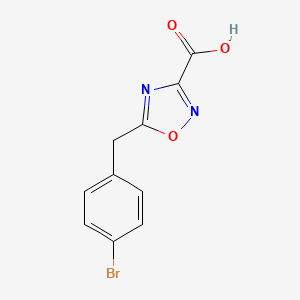
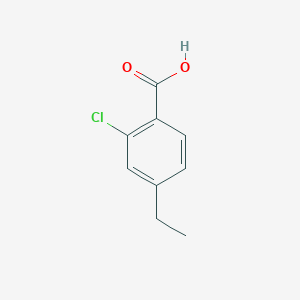
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
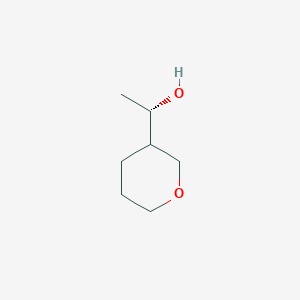
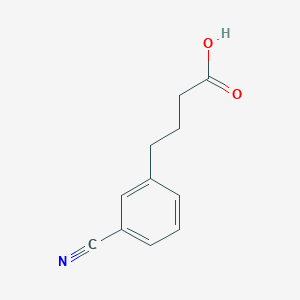
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
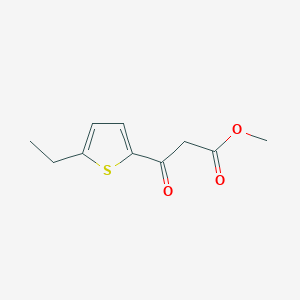
![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)
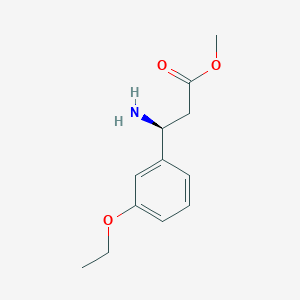
![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)

